2-Morpholinone hemioxalate
Description
Properties
IUPAC Name |
morpholin-2-one;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H7NO2.C2H2O4/c2*6-4-3-5-1-2-7-4;3-1(4)2(5)6/h2*5H,1-3H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTNWGMHLLMUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)CN1.C1COC(=O)CN1.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protected Intermediate Synthesis
N-(2-Hydroxyethyl) glycine is first protected at the amine group (e.g., with a benzyl or tert-butoxycarbonyl group) and reacted with a catalyst—typically p-toluenesulfonic acid (PTSA) or concentrated sulfuric acid —in anhydrous toluene or xylene at 80–140°C for 4–6 hours. The reaction proceeds via intramolecular cyclization to form a protected 2-morpholinone intermediate. Key conditions include:
| Parameter | Value |
|---|---|
| Catalyst | PTSA or H₂SO₄ (0.01–0.1 equiv) |
| Solvent | Anhydrous toluene/xylene |
| Temperature | 80–140°C |
| Reaction Time | 4–6 hours |
Deprotection and Salt Formation
The protected morpholinone is treated with oxalic acid in aqueous ethanol or water to remove the protecting group and form the hemioxalate salt. For example, stirring the intermediate with 1 equivalent of oxalic acid at 20–40°C for 30 minutes yields this compound in 85–94% purity after recrystallization. This method avoids column chromatography, making it industrially viable.
Direct Ring-Opening of Ethylene Sulfate with Amines
A green chemistry approach, reported by Ortiz et al., utilizes ethylene sulfate as a bis-electrophile for the selective monoalkylation of 1,2-amino alcohols. While primarily targeting morpholines, this method can be adapted for this compound synthesis:
Reaction Mechanism
-
SN2 Alkylation : Ethylene sulfate reacts with a primary amine (e.g., ethanolamine) in tetrahydrofuran (THF) or diglyme at 60–80°C, forming a zwitterionic intermediate.
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Cyclization : Treatment with potassium tert-butoxide (tBuOK) in isopropanol induces ring closure to yield 2-morpholinone.
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Salt Formation : Addition of oxalic acid in ethanol-water (1:1) at 20°C precipitates the hemioxalate salt.
Scalability and Yields
This method achieves >90% conversion on multi-gram scales (up to 100 g). Key advantages include:
-
Redox-neutral process (no reducing agents required).
-
Low catalyst loading (2–3 equiv of tBuOK).
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Compatibility with sterically hindered amines , enabling diverse substituents.
Hydrogenolysis of N-Benzyl-2-Morpholinone
A route leveraging hydrogenolysis, detailed in a Thieme Connect publication, involves the deprotection of N-benzyl-2-morpholinone followed by oxalate salt formation:
Hydrogenolysis Conditions
N-Benzyl-2-morpholinone is dissolved in methanol with 10% palladium on carbon (Pd/C) under 5 bar H₂ at 25°C for 16 hours. After filtration, the free base is treated with 0.5 equivalents of oxalic acid in ethanol, yielding the hemioxalate salt in 84% yield .
Chemical Reactions Analysis
Types of Reactions: Morpholin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include copper (I) chloride for oxidative imidation and molecular oxygen as the oxidant .
Major Products: The major products formed from these reactions include substituted morpholin-2-ones and their derivatives, which are useful in the synthesis of biologically active compounds and polymers .
Scientific Research Applications
2-Morpholinone hemioxalate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules . In biology and medicine, morpholin-2-one derivatives are studied for their potential as drug candidates due to their biological activity . In industry, oxalic acid is used for cleaning and bleaching, as well as in the synthesis of other chemicals .
Mechanism of Action
The mechanism of action of morpholin-2-one involves its interaction with various molecular targets, including enzymes and receptors . It exerts its effects through central inhibitory action on several kinase enzymes involved in cytokinesis and cell cycle regulation . Oxalic acid acts as a strong acid, participating in acid-base reactions and forming complexes with metal ions .
Comparison with Similar Compounds
Structural Analogues
Spirocyclic Hemioxalates
- Structure: Features a 7-oxa-2-aza configuration within a spiro[3.5]nonane framework.
- Key Differences: The oxygen and nitrogen positions are reversed compared to 2-Morpholinone hemioxalate, altering electronic properties and hydrogen-bonding capabilities .
- Applications : Used in kinase inhibitor synthesis and as a precursor for anticancer agents .
- Structure : Smaller spiro[3.4]octane ring system with a 2-oxa-6-aza configuration.
7-Oxa-2-azaspiro[3.5]nonane hemioxalate (CAS: 1523571-04-1)
2-Oxa-6-azaspiro[3.4]octane hemioxalate (CAS: 1045709-32-7)
Non-Spirocyclic Morpholine Derivatives
- Structure : Linear morpholine derivative with a carboxylic acid substituent.
- Key Differences : The carboxylic acid group increases acidity (pKa ~3.5), improving water solubility but reducing lipid membrane permeability compared to spirocyclic hemioxalates .
- Applications : Used as a chiral building block in peptide mimetics .
- Structure: Morpholine ring attached to a benzoate ester with an amino group.
- Key Differences : The aromatic ester moiety enables π-π stacking interactions, useful in protease inhibitor design .
Morpholine-2-carboxylic acid hydrochloride (CAS: 1273577-14-2)
Methyl 5-amino-2-morpholinobenzoate (CAS: 4031-84-9)
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility (Water) | LogP |
|---|---|---|---|---|---|
| This compound | C₇H₁₁NO₅ | 213.17 | 180–185 (dec.) | Moderate | 0.45 |
| 7-Oxa-2-azaspiro[3.5]nonane hemioxalate | C₇H₁₁NO₅ | 213.17 | 170–175 | Moderate | 0.38 |
| Morpholine-2-carboxylic acid HCl | C₅H₉NO₃·HCl | 179.59 | >250 | High | -1.20 |
Notes:
- Dec. = Decomposes.
- LogP values indicate that spirocyclic hemioxalates are more lipophilic than linear derivatives, favoring blood-brain barrier penetration .
Q & A
Q. What are the common synthetic routes for 2-Morpholinone hemioxalate, and what analytical methods are used to confirm its purity and structure?
- Methodological Answer : this compound is typically synthesized via condensation reactions between morpholine derivatives and oxalic acid under controlled conditions. For example, spirocyclic morpholinone analogs (e.g., 7-oxa-2-azaspiro[4.5]decane hemioxalate) are prepared using tert-butyl carbamate intermediates and oxalic acid in polar solvents like methanol or acetonitrile . Key characterization steps include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify hydrogen and carbon environments.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles to confirm stereochemistry .
- Melting Point Analysis : Compare observed values (e.g., 23–25°C for related morpholinone derivatives) with literature data .
Q. How is X-ray crystallography applied in determining the crystal structure of this compound, and what challenges arise during refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve the compound’s lattice parameters and hydrogen-bonding networks. Challenges include:
- Data Quality : High-resolution data (>1.0 Å) are required to resolve light atoms (e.g., oxygen in oxalate moieties).
- Refinement of Disordered Atoms : SHELXL employs restraints and constraints to model disorder, particularly in flexible morpholinone rings .
- Twinned Crystals : SHELXE can handle twinning by hemihedral or pseudomerohedral methods, but requires robust data integration .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound while minimizing by-products?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (e.g., DMF vs. THF), temperature (e.g., 60–100°C), and stoichiometric ratios of reactants.
- By-Product Analysis : LC-MS or GC-MS identifies side products (e.g., over-oxidized morpholine derivatives), guiding adjustments in reaction time or catalyst loading (e.g., using p-toluenesulfonic acid) .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to track carbonyl group formation and optimize termination points .
Q. What strategies are effective in resolving discrepancies in reported physicochemical properties of this compound across different studies?
- Methodological Answer :
- Critical Literature Review : Compare synthesis protocols (e.g., solvent purity, crystallization methods) to identify variables affecting properties like melting points or solubility .
- Interlaboratory Validation : Replicate studies using standardized methods (e.g., USP guidelines) and share raw data (e.g., DSC thermograms) to assess reproducibility .
- Computational Validation : Use density functional theory (DFT) to predict thermochemical properties (e.g., enthalpy of formation) and cross-validate experimental data .
Q. How should researchers design experiments to investigate the hydrogen-bonding interactions of this compound in supramolecular assemblies?
- Methodological Answer :
- Cocrystallization Screens : Combine this compound with complementary hydrogen-bond donors/acceptors (e.g., urea, carboxylic acids) in varying stoichiometries.
- Thermal Analysis : DSC and TGA quantify stability of hydrogen-bonded networks under heating .
- Powder XRD Pair Distribution Function (PDF) : Resolve short-range order in amorphous or polycrystalline samples to infer interaction motifs .
Data Contradiction Analysis
Q. How can conflicting data on the biological activity of 2-Morpholinone derivatives be systematically evaluated?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values) and apply statistical models (e.g., random-effects models) to account for variability in assay conditions (e.g., cell lines, incubation times) .
- Structure-Activity Relationship (SAR) Studies : Correlate substituent effects (e.g., phenyl vs. alkyl groups) with activity trends to identify outliers requiring re-evaluation .
- Blinded Re-Testing : Independent labs repeat assays using identical protocols (e.g., MTT cytotoxicity assays) to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
